Michaolide B
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Overview
Description
Michaolide B is a cembrane diterpenoid with cytotoxic activity isolated from the soft coral Lobophytum michaelae. It has a role as an antineoplastic agent and a coral metabolite. It is a gamma-lactone, an acetate ester, a cembrane diterpenoid, an epoxide, a macrocycle and a secondary alcohol.
Scientific Research Applications
Ethnopharmacology and Therapeutic Value
A comprehensive review of Bridelia micrantha, which is used in traditional medicine in tropical Africa, provides insights into its ethnopharmacological uses and pharmacological properties. This study highlights the potential value of B. micrantha in primary healthcare systems due to its various medicinal applications, such as treating burns, wounds, and other ailments. Michaolide B, as a constituent of B. micrantha, contributes to these therapeutic properties (Maroyi, 2017).
Cytotoxic Properties
Research on the soft coral Lobophytum michaelae has led to the isolation of several new cembranolides, including Michaolides L–Q. These compounds have been evaluated for their anti-Human Cytomegalovirus (HCMV) activity and cytotoxicity against selected cell lines. This research provides valuable information on the potential use of this compound and related compounds in antiviral therapies and cancer treatment (Wang & Duh, 2007).
Anti-Cancer Potential
Another study focusing on the same soft coral identified eleven new cytotoxic cembranolides, including Michaolides A-K. The cytotoxicity of these isolates against various cancer cells was measured in vitro, suggesting the potential of this compound in cancer research and therapy (Wang, Wang, Soong, & Duh, 2007).
Properties
Molecular Formula |
C24H32O8 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5R,7E,9S,11E,14R,15R)-5-acetyloxy-14-hydroxy-4,8,12-trimethyl-16-methylidene-17-oxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate |
InChI |
InChI=1S/C24H32O8/c1-12-7-9-18(29-15(4)25)13(2)8-10-19(30-16(5)26)24(6)22(32-24)21-20(17(27)11-12)14(3)23(28)31-21/h7-8,17-22,27H,3,9-11H2,1-2,4-6H3/b12-7+,13-8+/t17-,18+,19-,20-,21+,22+,24+/m1/s1 |
InChI Key |
JIGSIVJOPLTXIT-BEEFYKMDSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)O)C(=C)C(=O)O3)C)OC(=O)C)/C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)O)C(=C)C(=O)O3)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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